molecular formula C22H24N4O4S B3018870 N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1049942-02-0

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B3018870
CAS No.: 1049942-02-0
M. Wt: 440.52
InChI Key: CHFAASILCMGWSK-UHFFFAOYSA-N
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Description

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide: is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a tosyl group, and a pyrrolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The tosyl group is introduced through the reaction of the corresponding amine with tosyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the oxadiazole derivative with the tosylated pyrrolidine carboxamide under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the tosyl group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The tosyl group may enhance the compound’s binding affinity to certain proteins, while the pyrrolidine carboxamide moiety can contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-benzylpyrrolidine-2-carboxamide
  • N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methylpyrrolidine-2-carboxamide
  • N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidine-2-carboxamide

Uniqueness

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide is unique due to the presence of the tosyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the oxadiazole ring and the tosylated pyrrolidine carboxamide moiety provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-14-6-10-18(11-7-14)31(28,29)26-12-4-5-19(26)20(27)23-22-25-24-21(30-22)17-9-8-15(2)16(3)13-17/h6-11,13,19H,4-5,12H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFAASILCMGWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NN=C(O3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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